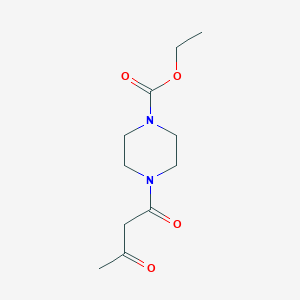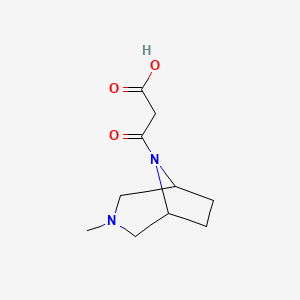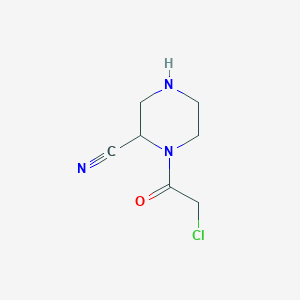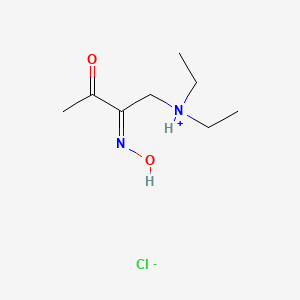
1-Diethylamino-2-oximino-3-butanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diethylamino-2-oximino-3-butanone hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl It is a derivative of butanone, featuring both diethylamino and oximino functional groups
準備方法
Synthetic Routes and Reaction Conditions
1-Diethylamino-2-oximino-3-butanone hydrochloride can be synthesized through a multi-step process involving the reaction of diethylamine hydrochloride, formaldehyde, and acetone. The reaction typically involves the following steps:
Mannich Reaction: Diethylamine hydrochloride reacts with formaldehyde and acetone to form 1-diethylamino-3-butanone.
Oximination: The resulting 1-diethylamino-3-butanone is then treated with hydroxylamine hydrochloride to introduce the oximino group, forming 1-diethylamino-2-oximino-3-butanone.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-Diethylamino-2-oximino-3-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and ketones.
Reduction: Reduction reactions can convert the oximino group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Diethylamino-2-oximino-3-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-diethylamino-2-oximino-3-butanone hydrochloride involves its interaction with specific molecular targets. The oximino group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .
類似化合物との比較
Similar Compounds
- 1-Diethylamino-3-butanone
- 1-Diethylamino-2-butanone
- 1-Diethylamino-3-pentanone
Uniqueness
1-Diethylamino-2-oximino-3-butanone hydrochloride is unique due to the presence of both diethylamino and oximino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
52900-90-0 |
|---|---|
分子式 |
C8H17ClN2O2 |
分子量 |
208.68 g/mol |
IUPAC名 |
diethyl-[(2E)-2-hydroxyimino-3-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-4-10(5-2)6-8(9-12)7(3)11;/h12H,4-6H2,1-3H3;1H/b9-8+; |
InChIキー |
AUUYRAPDBFLAQV-HRNDJLQDSA-N |
異性体SMILES |
CC[NH+](CC)C/C(=N\O)/C(=O)C.[Cl-] |
正規SMILES |
CC[NH+](CC)CC(=NO)C(=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



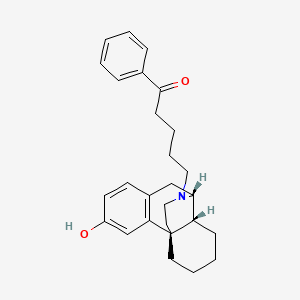
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
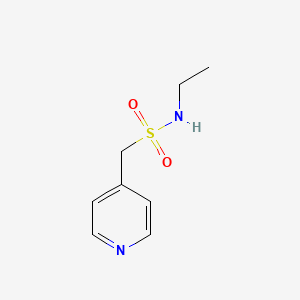
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)


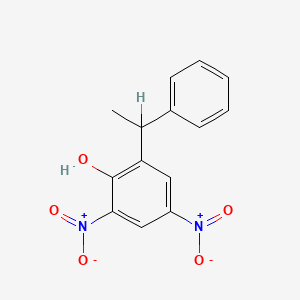
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)
